Filanesib

Catalog No.
S548443
CAS No.
885060-09-3
M.F
C20H22F2N4O2S
M. Wt
420.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Filanesib

CAS Number

885060-09-3

Product Name

Filanesib

IUPAC Name

(2S)-2-(3-aminopropyl)-5-(2,5-difluorophenyl)-N-methoxy-N-methyl-2-phenyl-1,3,4-thiadiazole-3-carboxamide

Molecular Formula

C20H22F2N4O2S

Molecular Weight

420.5 g/mol

InChI

InChI=1S/C20H22F2N4O2S/c1-25(28-2)19(27)26-20(11-6-12-23,14-7-4-3-5-8-14)29-18(24-26)16-13-15(21)9-10-17(16)22/h3-5,7-10,13H,6,11-12,23H2,1-2H3/t20-/m0/s1

InChI Key

LLXISKGBWFTGEI-FQEVSTJZSA-N

SMILES

CN(C(=O)N1C(SC(=N1)C2=C(C=CC(=C2)F)F)(CCCN)C3=CC=CC=C3)OC

Solubility

Soluble in DMSO, not in water

Synonyms

ARRY-520; ARRY 520; ARRY520; Filanesib.

Canonical SMILES

CN(C(=O)N1C(SC(=N1)C2=C(C=CC(=C2)F)F)(CCCN)C3=CC=CC=C3)OC

Isomeric SMILES

CN(C(=O)N1[C@](SC(=N1)C2=C(C=CC(=C2)F)F)(CCCN)C3=CC=CC=C3)OC

Description

The exact mass of the compound Filanesib is 420.14315 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Disrupting Cell Division: Kinesin Spindle Protein Inhibition

KSP plays a crucial role in cell division by mediating the separation of chromosomes during mitosis. Filanesib binds to KSP, preventing it from performing its function. This disrupts cell division and leads to a process called mitotic arrest, ultimately causing cancer cell death [].

Studies have shown that filanesib is effective in inhibiting the growth of several cancer cell lines, including those from multiple myeloma, neuroblastoma, and acute myeloid leukemia [, ].

Potential Applications

  • Multiple Myeloma

    Research suggests that filanesib may be particularly effective against multiple myeloma, a cancer of the bone marrow plasma cells. Studies have shown that filanesib can enhance the activity of other established multiple myeloma therapies, potentially leading to improved treatment outcomes [].

  • Neuroblastoma

    Neuroblastoma is an aggressive childhood cancer. Filanesib is being investigated for its potential use in treating MYCN-amplified neuroblastoma, a particularly aggressive form of the disease [].

  • Other Cancers

    Clinical trials are ongoing to evaluate the safety and efficacy of filanesib in other cancer types, such as acute myeloid leukemia [].

Filanesib, also known as ARRY-520, is a synthetic compound classified as a thiadiazole derivative. Its chemical structure is characterized by the formula C20H22F2N4O2SC_{20}H_{22}F_{2}N_{4}O_{2}S and an IUPAC name of (2S)-2-(3-aminopropyl)-5-(2,5-difluorophenyl)-N-methoxy-N-methyl-2-phenyl-2,3-dihydro-1,3,4-thiadiazole-3-carboxamide. Filanesib is primarily recognized for its role as a potent inhibitor of Kinesin Spindle Protein (KSP), which is involved in the regulation of mitosis. This compound has shown promising results in preclinical models for various cancers, including solid tumors and leukemias, leading to significant tumor regression and durable responses in treated subjects .

Filanesib acts by inhibiting the kinesin-11 (Eg5) protein. Eg5 is a motor protein that plays a vital role in mitosis by mediating the formation and function of the mitotic spindle, a structure responsible for separating chromosomes during cell division []. Filanesib binds to the allosteric pocket of Eg5, a regulatory site distinct from the ATP binding pocket that Eg5 utilizes for energy [, ]. This binding disrupts the Eg5 protein's conformation, hindering its ability to interact with microtubules, essential components of the mitotic spindle []. Consequently, filanesib disrupts cell division, leading to cell death in rapidly dividing cancer cells [].

As filanesib is still under clinical investigation, comprehensive safety data is not yet publicly available. However, preclinical studies suggest potential side effects such as diarrhea, fatigue, and neuropathy (nerve damage) []. Further clinical trials are needed to establish a complete safety profile for filanesib.

Filanesib functions through its inhibition of KSP, which disrupts the normal mitotic process. The mechanism involves binding to the KSP protein, preventing the formation of a bipolar spindle necessary for proper chromosome segregation during cell division. This leads to the formation of monopolar spindles, resulting in mitotic arrest and subsequent apoptosis of cancer cells . The compound exhibits subnanomolar potency in both enzymatic and cellular assays, demonstrating its effectiveness in halting cell proliferation .

Filanesib's biological activity is primarily attributed to its ability to induce mitotic arrest in cancer cells. By inhibiting KSP, it causes aberrant spindle formation and apoptosis, particularly in rapidly dividing cells. Studies have shown that filanesib can significantly increase the percentage of apoptotic cells during the G2-M phase of the cell cycle, indicating its potential as an effective therapeutic agent against malignancies . Its efficacy has been demonstrated through various assays that measure cell viability and apoptosis rates following treatment.

The synthesis of filanesib involves several key steps:

  • Formation of Thiadiazole Core: The initial step typically includes the construction of the thiadiazole ring structure.
  • Substitution Reactions: Subsequent reactions introduce various functional groups such as amines and fluorinated phenyl groups.
  • Final Modifications: The final product is obtained through careful purification processes to ensure high yield and purity.

The detailed synthetic pathway includes reactions such as amide bond formation and fluorination to achieve the desired chemical properties .

Filanesib has been investigated primarily for its use in oncology as a treatment for various cancers. Its ability to inhibit KSP makes it a candidate for combination therapies aimed at enhancing anti-tumor efficacy. Clinical trials have explored its effectiveness against multiple myeloma and other solid tumors, often in conjunction with other chemotherapeutic agents . The dual inhibition potential against both KSP and Aurora kinases also positions filanesib as a novel therapeutic option in cancer treatment strategies.

Interaction studies have highlighted filanesib's synergistic effects when combined with other therapeutic agents. For instance, combinations with certain chemotherapeutics have been shown to enhance its ability to induce mitotic arrest and apoptosis in cancer cells. These studies are crucial for understanding how filanesib can be effectively integrated into existing treatment regimens to improve patient outcomes .

Filanesib shares structural and functional characteristics with several other KSP inhibitors. Below is a comparison highlighting its uniqueness:

Compound NameChemical Structure CharacteristicsMechanism of ActionPotency (IC50)
IspinesibQuinazolinone coreKSP inhibitor0.1 nM
SB-743921Chromen-4-one ringKSP inhibitor0.1 nM
MonastrolDihydropyrimidine derivativeKSP inhibitor30 µM
EnastronDihydropyrimidine derivativeKSP inhibitor2 µM
FilanesibThiadiazole derivativeKSP inhibitor causing mitotic arrest6 nM (ATPase IC50)

Filanesib stands out due to its unique thiadiazole structure combined with potent dual inhibition capabilities against both KSP and Aurora kinases, making it a promising candidate for further development in cancer therapies .

Purity

>95% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.3

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

420.14315345 g/mol

Monoisotopic Mass

420.14315345 g/mol

Heavy Atom Count

29

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

8A49OSO368

Drug Indication

Investigated for use/treatment in cancer/tumors (unspecified).

Mechanism of Action

KSP has been identified as an attractive drug target against cancer. Cancer results when normal cellular processes go awry and lead to a massive, uncontrolled cell division, proliferation, and growth. Inhibitors of KSP cause mitotic arrest by preventing the formation of bipolar spindle. The monopolar spindle thus prevents the separation of centrosomes, organizes the microtubules from a single locus in the cell, and aligns the chromosomes around this locus. This compound is a highly potent KSP inhibitor that demonstrates subnanomolar potency in both enzymatic and cellular assays and causes mitotic arrest, leading to cell death or apoptosis of the immensely proliferating cancer cells.

Wikipedia

Filanesib

Dates

Modify: 2023-08-15
1: Khoury HJ, Garcia-Manero G, Borthakur G, Kadia T, Foudray MC, Arellano M, Langston A, Bethelmie-Bryan B, Rush S, Litwiler K, Karan S, Simmons H, Marcus AI, Ptaszynski M, Kantarjian H. A phase 1 dose-escalation study of ARRY-520, a kinesin spindle protein inhibitor, in patients with advanced myeloid leukemias. Cancer. 2012 Jul 15;118(14):3556-64. doi: 10.1002/cncr.26664. Epub 2011 Dec 2. PubMed PMID: 22139909.
2: Tunquist BJ, Woessner RD, Walker DH. Mcl-1 stability determines mitotic cell fate of human multiple myeloma tumor cells treated with the kinesin spindle protein inhibitor ARRY-520. Mol Cancer Ther. 2010 Jul;9(7):2046-56. doi: 10.1158/1535-7163.MCT-10-0033. Epub 2010 Jun 22. PubMed PMID: 20571074.
3: Woessner R, Tunquist B, Lemieux C, Chlipala E, Jackinsky S, Dewolf W Jr, Voegtli W, Cox A, Rana S, Lee P, Walker D. ARRY-520, a novel KSP inhibitor with potent activity in hematological and taxane-resistant tumor models. Anticancer Res. 2009 Nov;29(11):4373-80. PubMed PMID: 20032381.
4: Kim KH, Xie Y, Tytler EM, Woessner R, Mor G, Alvero AB. KSP inhibitor ARRY-520 as a substitute for Paclitaxel in Type I ovarian cancer cells. J Transl Med. 2009 Jul 20;7:63. doi: 10.1186/1479-5876-7-63. PubMed PMID: 19619321; PubMed Central PMCID: PMC2719595.
5: Carter BZ, Mak DH, Woessner R, Gross S, Schober WD, Estrov Z, Kantarjian H, Andreeff M. Inhibition of KSP by ARRY-520 induces cell cycle block and cell death via the mitochondrial pathway in AML cells. Leukemia. 2009 Oct;23(10):1755-62. doi: 10.1038/leu.2009.101. Epub 2009 May 21. PubMed PMID: 19458629; PubMed Central PMCID: PMC3593228.

Explore Compound Types